
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various studies, including its use as a fluorescent probe for detecting and quantifying proteins, as well as its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is not fully understood. However, it is believed that the compound binds to specific proteins and modulates their activity, leading to the observed biological effects.
Biochemical and Physiological Effects:
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory mediators, which can help alleviate inflammation.
In addition, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide has been shown to have anti-cancer properties. The compound has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is its selectivity for certain proteins. This makes it a useful tool for studying the activity of specific proteins in cells and tissues. In addition, the compound is relatively easy to synthesize and purify, which makes it accessible to many researchers.
However, there are also limitations to the use of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide in lab experiments. One limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results. In addition, the compound may have limited solubility in certain solvents, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for the study of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide. One direction is the development of new fluorescent probes based on the chemical structure of the compound. These probes could be used to detect and quantify a wide range of proteins, which would be useful in various fields of research.
Another potential future direction is the development of new therapeutic agents based on the anti-inflammatory and anti-cancer properties of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide. These agents could be used to treat a wide range of diseases, including cancer and inflammatory disorders.
Overall, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is a versatile compound that has many potential applications in scientific research. Its unique chemical structure and biological properties make it a valuable tool for studying proteins and developing new therapeutic agents.
Synthesemethoden
The synthesis of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide involves the reaction of 1-naphthalenesulfonyl chloride with N-allyl-1,3-dioxoisoindoline in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide has made it a popular choice for various scientific research applications. One of the most common applications is as a fluorescent probe for detecting and quantifying proteins. The compound has been shown to selectively bind to proteins and emit fluorescence upon binding, which can be used to detect and quantify the amount of protein present in a sample.
Another potential application of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is as a therapeutic agent for various diseases. The compound has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-2-13-22-28(26,27)19-12-11-18(14-7-3-4-8-15(14)19)23-20(24)16-9-5-6-10-17(16)21(23)25/h2-12,22H,1,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYCFVLHASGUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylnaphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5231208.png)
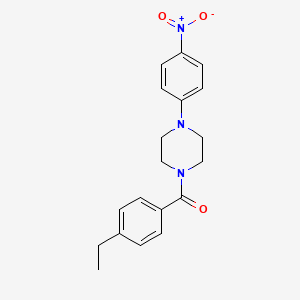
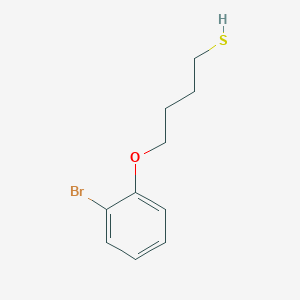
![2-isopropoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5231223.png)
![3-(3-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231237.png)
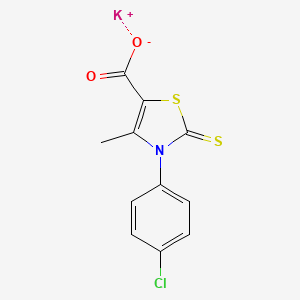

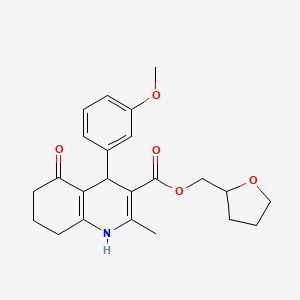
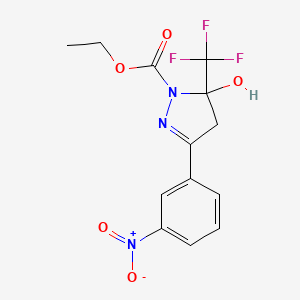
![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)